Product packaging for 5H-Indeno[5,6-b]furan(Cat. No.:CAS No. 3573-33-9)

5H-Indeno[5,6-b]furan

Cat. No.: B11918583
CAS No.: 3573-33-9
M. Wt: 156.18 g/mol
InChI Key: RXQXHMHSLHSSFX-UHFFFAOYSA-N
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Description

Structural Significance and Nomenclature of the Indenofuran Ring System

The structure of 5H-Indeno[5,6-b]furan is a tricyclic system resulting from the fusion of a furan (B31954) ring to an indene (B144670) moiety. Indene itself is a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring. The nomenclature of such fused systems is governed by specific IUPAC rules. iupac.orgacdlabs.comacdlabs.com

Parent Components : The name is derived from its constituent parts: "indeno" (from indene) and "furan." In fusion nomenclature, the heterocyclic component is typically chosen as the base component. acdlabs.com

Fusion Descriptors : The term "[5,6-b]" specifies the nature of the fusion. The indene ring is systematically numbered first, and the letters [a, b, c, etc.] are assigned to the bonds. The " acdlabs.comacs.org" indicates that the furan ring is fused to the bond between atoms 5 and 6 of the indene core. The "-b" indicates the fusion orientation with the furan ring. dspmuranchi.ac.in

Indicated Hydrogen : The "5H" prefix, known as indicated hydrogen, is used to specify the location of a saturated carbon atom (a CH₂ group) in a polycyclic system that otherwise implies the maximum number of non-cumulative double bonds. iupac.org In this case, the carbon at position 5 of the indenofuran system is saturated.

The fusion of these rings creates a rigid, planar scaffold that is of significant interest in medicinal chemistry and materials science. The specific arrangement of atoms in the this compound isomer influences its electronic properties and three-dimensional shape, which are critical determinants of its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₈O nih.gov
Molecular Weight156.18 g/mol
Parent ComponentsIndene, Furan
CAS Number32459-71-3
ClassFused Heterocyclic Compound

Historical Context of Indenofuran System Exploration in Chemical Science

The history of indenofuran chemistry is nested within the broader development of heterocyclic chemistry. The parent heterocycle, furan, was first described in the 19th century, with its derivative furfural (B47365) being isolated in 1832. derpharmachemica.com The exploration of fused heterocyclic systems gained momentum as synthetic methodologies became more sophisticated throughout the 20th century.

While some indenofuran derivatives are found in nature, they are considered a rare class of compounds. acs.org Early synthetic work on aromatic heterocycles often focused on more common scaffolds. However, the development of new synthetic methods, such as palladium-catalyzed annulation reactions reported in the 1990s, opened avenues for creating more complex fused systems, including various indenofurans. acs.org More recent synthetic strategies, like the Hauser-Kraus annulation, have further expanded the toolkit for accessing diverse indenofuran cores. researchgate.netrsc.org The specific exploration of the this compound isomer and its derivatives is a more contemporary endeavor, driven by the search for novel molecular scaffolds with unique biological activities.

Current Research Paradigms and Future Outlook for this compound Chemistry

Modern research into this compound and its derivatives is heavily focused on its potential applications in medicinal chemistry. The rigid, tricyclic core serves as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.

A significant recent development is the identification of derivatives of the partially saturated 6,7-dihydro-5H-indeno[5,6-b]furan ring system as potent inhibitors of the NLRP3 inflammasome. nih.govgoogle.com The NLRP3 inflammasome is a key component of the innate immune system, and its inappropriate activation is implicated in a wide range of inflammatory diseases. nih.govmdpi.com Small molecule inhibitors of NLRP3 are therefore of high clinical interest.

Research has identified compounds where the 6,7-dihydro-5H-indeno[5,6-b]furan scaffold is linked to a sulfonamide or acetamide (B32628) group, yielding novel and potent NLRP3 inhibitors. These compounds block the assembly of the inflammasome, thereby inhibiting the release of pro-inflammatory cytokines like IL-1β. nih.gov

Table 2: Research Findings on 6,7-Dihydro-5H-indeno[5,6-b]furan Derivatives as Bioactive Agents

Compound/Derivative ClassResearch FocusKey FindingsReference
6,7-Dihydro-N-(5-methyl-2-thiazolyl)-5H-indeno[5,6-b]furan-3-acetamideMolecular Glue DegraderInduces proteasomal degradation of CCNK and CDK12 in colorectal cancer cells with an IC₅₀ ≤ 50 μM. tocris.com
Sulfonylurea-containing 6,7-dihydro-5H-indeno[5,6-b]furan derivativesNLRP3 Inflammasome InhibitionIdentified as a novel scaffold for potent and selective NLRP3 inhibitors, useful for treating inflammatory disorders. nih.govgoogle.com

The future outlook for this compound chemistry is promising, particularly in the field of drug discovery. The demonstrated success of its derivatives as NLRP3 inhibitors suggests that this scaffold is a valuable starting point for the design of new therapeutics for inflammatory and autoimmune diseases. nih.govresearchgate.net Further research will likely focus on synthesizing libraries of these compounds, optimizing their potency and selectivity, and exploring their potential against other biological targets. The unique structural and electronic properties of the indenofuran system will continue to make it a subject of interest for both synthetic and medicinal chemists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8O B11918583 5H-Indeno[5,6-b]furan CAS No. 3573-33-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3573-33-9

Molecular Formula

C11H8O

Molecular Weight

156.18 g/mol

IUPAC Name

5H-cyclopenta[f][1]benzofuran

InChI

InChI=1S/C11H8O/c1-2-8-6-10-4-5-12-11(10)7-9(8)3-1/h1,3-7H,2H2

InChI Key

RXQXHMHSLHSSFX-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C1C=C3C=COC3=C2

Origin of Product

United States

Advanced Synthetic Methodologies for 5h Indeno 5,6 B Furan and Its Functionalized Analogues

Construction of the 5H-Indeno[5,6-b]furan Core via Annulation Reactions

Annulation, the process of building a new ring onto an existing molecular framework, is the cornerstone of synthesizing the this compound system. These methods focus on forming the furan (B31954) ring onto a pre-existing indane or indene (B144670) precursor.

Transition metal catalysis, particularly using palladium, offers a powerful and versatile tool for C-C and C-O bond formation, enabling elegant intramolecular cyclization pathways. While direct synthesis of the parent this compound via a named reaction like the Heck coupling is not extensively documented, the principles are well-established in the synthesis of related indenofuran and benzofuran (B130515) systems.

A plausible strategy involves an intramolecular Heck-type reaction. This would start with a suitably substituted indene precursor, such as 6-iodo-5-(prop-2-enyloxy)indane. In the presence of a palladium(0) catalyst (e.g., generated in situ from Pd(OAc)₂ and a phosphine (B1218219) ligand like PPh₃) and a base (e.g., K₂CO₃), oxidative addition of palladium into the C-I bond occurs. The resulting organopalladium species then undergoes intramolecular carbopalladation across the tethered alkene, followed by β-hydride elimination to forge the furan ring and regenerate the Pd(0) catalyst, yielding the target indenofuran scaffold.

Another prominent approach is the Sonogashira coupling followed by cyclization. A precursor like 6-hydroxy-5-iodoindane could be coupled with a terminal alkyne under Pd/Cu catalysis. The resulting 6-hydroxy-5-alkynylindane intermediate can then undergo an intramolecular hydroalkoxylation/cyclization reaction, often catalyzed by gold, copper, or palladium, to regioselectively form the furan ring.

Table 1: Representative Palladium-Catalyzed Cyclizations for Furan Annulation (Conceptual and Analogous Systems)

Precursor TypeCatalyst SystemBase / AdditiveReaction TypeKey IntermediateProduct Scaffold
ortho-Iodo-alkenyloxy-arenePd(OAc)₂, PPh₃K₂CO₃, Et₄NClIntramolecular HeckAryl-palladium(II) complexBenzofuran / Indenofuran
ortho-Halo-hydroxy-arene + Terminal AlkynePd(PPh₃)₂Cl₂, CuIEt₃NSonogashira / Cyclizationortho-Hydroxy-alkynyl-areneBenzofuran / Indenofuran
ortho-Triflate-alkynyl-arenePd(dppf)Cl₂Cs₂CO₃Intramolecular AlkoxylationAryl-palladium(II)-alkyne complexBenzofuran / Indenofuran

Cascade reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates, provide a highly efficient route to complex molecules like this compound. A hypothetical but chemically sound cascade could begin with 6-hydroxyindanone.

This sequence would involve:

Knoevenagel Condensation: Reaction of 6-hydroxyindanone with an active methylene (B1212753) compound, such as ethyl cyanoacetate, under basic conditions (e.g., piperidine) to form an α,β-unsaturated system.

Intramolecular Michael Addition (O-alkylation): The phenoxide, generated under basic conditions, acts as a nucleophile. It attacks the β-carbon of the newly formed electron-deficient alkene in an intramolecular fashion. This step, often referred to as an intramolecular oxa-Michael addition, forms the five-membered furan ring.

Tautomerization/Aromatization: The resulting enolate or carbanion intermediate undergoes tautomerization and subsequent elimination (if a suitable leaving group is present) or aromatization to yield the stable indenofuran system.

This approach builds the furan ring with high atom economy and operational simplicity.

Multicomponent reactions (MCRs) are convergent synthetic strategies where three or more reactants combine in a one-pot reaction to form a product that incorporates structural features from each component. While a direct MCR for the parent this compound is challenging, MCRs are exceptionally effective for generating highly functionalized derivatives.

For instance, a well-documented MCR produces spiro[furan-2,1'-indeno[1,2-b]quinoxaline] derivatives. This reaction involves the one-pot combination of indeno[1,2-b]quinoxalin-11-one, an activated alkyne (e.g., dimethyl acetylenedicarboxylate (B1228247), DMAD), and an isocyanide. The reaction proceeds through a zwitterionic intermediate formed between the isocyanide and the activated alkyne, which is then trapped by the indenone carbonyl group, leading to a complex spirocyclic system in high yield. This demonstrates the power of MCRs to rapidly build molecular complexity around an indene-based core.

Table 2: Example of a Three-Component Reaction for Indenofuran Analogue Synthesis

Component 1Component 2Component 3SolventTypical YieldProduct Class
Indeno[1,2-b]quinoxalin-11-oneDimethyl acetylenedicarboxylate (DMAD)Cyclohexyl isocyanideCH₂Cl₂85-95%Spiro[furan-indenoquinoxaline]
Indeno[1,2-b]quinoxalin-11-oneDiethyl acetylenedicarboxylate (DEAD)tert-Butyl isocyanideDCM80-90%Spiro[furan-indenoquinoxaline]

Achieving the specific [5,6-b] fusion is a matter of regiochemical control, dictated by the substitution pattern of the indane precursor. The Paal-Knorr furan synthesis is a classic and reliable method. This requires a precursor containing a 1,4-dicarbonyl moiety positioned correctly on the indane frame. For example, synthesis of indane-5,6-diylbis(2-oxo-2-phenylethane-1,1-diyl)dibenzoate, which contains the requisite 1,4-diketone, would lead to the furan ring upon treatment with an acid catalyst (e.g., p-toluenesulfonic acid) or a dehydrating agent, ensuring annulation occurs exclusively across the C5 and C6 positions.

Alternatively, a directed synthesis starting from 6-hydroxy-5-formylindane provides excellent regiocontrol.

Wittig or Horner-Wadsworth-Emmons (HWE) Reaction: The aldehyde at C5 is reacted with a phosphorus ylide, such as (carbethoxymethyl)triphenylphosphorane, to install a vinyl ether or related group.

Cyclization: The phenolic hydroxyl at C6 then attacks the newly formed side chain in an acid- or base-catalyzed cyclization to form the furan ring regioselectively.

Modern synthetic chemistry emphasizes sustainability, promoting methods that reduce waste and avoid toxic reagents. Metal-free catalysis is a key green strategy applicable to indenofuran synthesis. Iodine-mediated electrophilic cyclization is a prime example.

This approach would utilize a 6-hydroxy-5-alkynylindane precursor. In the presence of molecular iodine (I₂), the alkyne is activated towards nucleophilic attack. The proximate phenolic hydroxyl group attacks the iodonium (B1229267) intermediate in a 5-exo-dig cyclization, a regiochemically favored pathway. This forms a 2-iodo-indenofuran derivative. The iodine atom can then be removed via reductive dehalogenation or used as a handle for further cross-coupling reactions. This method avoids the use of expensive and potentially toxic heavy metals like palladium or gold.

Table 3: Comparison of Metal-Catalyzed vs. Metal-Free Cyclization for Furan Synthesis

ParameterPalladium-Catalyzed CyclizationIodine-Mediated Cyclization
CatalystPd(OAc)₂, Pd(PPh₃)₄, etc.I₂ (often stoichiometric)
ToxicityHigh (residual heavy metal concerns)Low
CostHighLow
ConditionsOften requires inert atmosphere, phosphine ligandsTypically mild, aerobic conditions
ProductDirect formation of indenofuranInitially forms 2-iodo-indenofuran

Post-Synthetic Derivatization and Functionalization Strategies of this compound

Once the this compound core is synthesized, its chemical properties can be further modified through functionalization at several key positions. The reactivity of the scaffold is a hybrid of its constituent parts: an electron-rich furan, an aromatic benzene (B151609) ring, and an active methylene bridge.

Electrophilic Aromatic Substitution (SEAr): The benzene ring (positions C4 and C7) is activated by the electron-donating furan oxygen. Therefore, electrophilic substitution reactions like nitration (HNO₃/H₂SO₄), halogenation (Br₂/FeBr₃), and Friedel-Crafts acylation (RCOCl/AlCl₃) are expected to proceed preferentially at the C4 and C7 positions. The specific regiochemical outcome would depend on the precise reaction conditions and steric factors.

Furan Ring Modification: The C2 position of the furan ring is α to the oxygen and is the most nucleophilic site within that ring. It can be selectively metallated using a strong base like n-butyllithium (n-BuLi) at low temperatures. The resulting 2-lithio-5H-indeno[5,6-b]furan is a powerful nucleophile that can be trapped with various electrophiles (e.g., aldehydes, ketones, alkyl halides, CO₂) to install a wide range of functional groups at the C2 position.

Methylene Bridge (C5) Reactivity: The C5 position is a doubly benzylic methylene group, making its protons acidic. Treatment with a strong base (e.g., sodium hydride, NaH, or lithium diisopropylamide, LDA) can generate a C5-carbanion. This anion can participate in alkylation reactions with alkyl halides or react with carbonyl compounds. Alternatively, the C5 position can be oxidized under appropriate conditions (e.g., using DDQ or SeO₂) to the corresponding carbonyl, yielding 5-oxo-5H-indeno[5,6-b]furan (an indenone derivative), which is a valuable intermediate for further synthesis.

Table 4: Summary of Potential Functionalization Reactions on the this compound Core

Reaction TypeReagent(s)Target Position(s)Expected Product Type
BrominationBr₂, FeBr₃C4 and/or C7Bromo-5H-indeno[5,6-b]furan
NitrationHNO₃, H₂SO₄C4 and/or C7Nitro-5H-indeno[5,6-b]furan
Friedel-Crafts AcylationCH₃COCl, AlCl₃C4 and/or C7Acetyl-5H-indeno[5,6-b]furan
Lithiation / Alkylation1. n-BuLi; 2. CH₃IC22-Methyl-5H-indeno[5,6-b]furan
OxidationDDQ or SeO₂C55-Oxo-5H-indeno[5,6-b]furan
Deprotonation / Alkylation1. NaH; 2. PhCH₂BrC55-Benzyl-5H-indeno[5,6-b]furan

Functionalization of the Furan Ring

The furan ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution reactions, which typically occur at the position adjacent to the oxygen atom (the α-position). ijabbr.com This inherent reactivity is a primary avenue for the functionalization of the furan moiety within the this compound framework.

Given its high reactivity, mild reaction conditions are necessary to avoid polymerization or ring-opening, which can be triggered by strong acids. ijabbr.com Standard electrophilic substitution reactions applicable to furan include:

Nitration: Can be achieved using a mild nitrating agent like nitric acid in acetic anhydride. ijabbr.com

Sulfonation: Accomplished with reagents such as a sulfur trioxide-pyridine complex. ijabbr.com

Halogenation: Requires controlled conditions to prevent polyhalogenation.

Friedel-Crafts Acylation: Can be performed using acid anhydrides with mild Lewis acid catalysts.

Another powerful method for building molecular complexity is through cycloaddition reactions. The furan ring can act as a diene in [4+2] cycloadditions (Diels-Alder reactions). A metal-free [4+2] cycloaddition between in situ generated aza-o-quinone methides and furans has been developed to produce furo[3,2-b]quinolines, demonstrating the furan ring's utility in constructing fused-ring systems. acs.org This type of reaction dearomatizes the furan ring and can proceed with high regio- and diastereoselectivity. acs.org Such strategies could be adapted to the indenofuran core to create novel, complex polyheterocyclic structures.

Strategies for Spiro-Annulated Indenofuran Derivatives (e.g., spirofuran-indenoquinoxalines)

Spirocyclic compounds containing the indenofuran framework are of significant interest, and multi-component reactions (MCRs) have emerged as a highly effective strategy for their synthesis. These reactions allow for the construction of complex molecules with high atom economy by combining three or more starting materials in a single operation. ias.ac.in A prominent class of such compounds are the spirofuran-indenoquinoxalines.

A common and efficient method for synthesizing these spiro compounds is a one-pot, three-component domino reaction involving ninhydrin (B49086), an aromatic 1,2-diamine, and an acetylenic ester (like dialkyl acetylenedicarboxylates), often catalyzed by triphenylphosphine (B44618) (Ph₃P). ias.ac.inias.ac.in This process is noteworthy for forming five new bonds and two new rings in a single step. ias.ac.inias.ac.in The reaction proceeds by first forming the indeno[1,2-b]quinoxalinone intermediate from ninhydrin and the diamine. rsc.org Subsequently, a zwitterionic intermediate generated from the interaction of triphenylphosphine and the acetylenic ester attacks the carbonyl group of the indenoquinoxalinone, leading to a cascade of reactions that culminates in the spirocyclic product. rsc.org

Table 1: Three-Component Synthesis of Spirofuran-indenoquinoxaline Derivatives
Aromatic 1,2-DiamineAcetylenic EsterCatalyst/SolventProductYieldReference
Benzene-1,2-diamineDimethyl acetylenedicarboxylatePh₃P (5 mol%) / CH₂Cl₂Methyl 4-methoxy-5-oxo-5H-spiro[furan-2,11'-indeno[1,2-b]quinoxaline]-3-carboxylate92% ias.ac.in
4-Methylbenzene-1,2-diamineDimethyl acetylenedicarboxylatePh₃P / CH₂Cl₂Methyl 2',8'-dimethyl-4-methoxy-5-oxo-5H-spiro[furan-2,11'-indeno[1,2-b]quinoxaline]-3-carboxylate90% ias.ac.in
Benzene-1,2-diamineDiethyl acetylenedicarboxylatePh₃P / CH₂Cl₂Ethyl 4-ethoxy-5-oxo-5H-spiro[furan-2,11'-indeno[1,2-b]quinoxaline]-3-carboxylate91% ias.ac.in

An alternative and powerful approach is the isocyanide-based four-component reaction. This method combines ninhydrin, a benzene-1,2-diamine, a dialkyl acetylenedicarboxylate, and an isocyanide in a one-pot synthesis. rsc.orgccspublishing.org.cn This reaction can proceed without a catalyst and generates (Z)-dialkyl-5-(alkylimino)-5H-spiro[furan-2,11'-indeno[1,2-b]quinoxaline]-3,4-dicarboxylates in high yields. rsc.orgccspublishing.org.cn The proposed mechanism involves the initial formation of a zwitterionic intermediate from the isocyanide and the acetylenedicarboxylate. This intermediate then attacks the carbonyl group of the indenoquinoxalinone (formed in situ from ninhydrin and the diamine), leading to cyclization and the final spiro product. rsc.org

Table 2: Four-Component Synthesis of Imino-Substituted Spirofuran-indenoquinoxalines
1,2-DiamineAcetylenic EsterIsocyanideSolvent/TempProduct TypeYieldReference
Benzene-1,2-diamineDimethyl acetylenedicarboxylatetert-Butyl isocyanideCH₂Cl₂ / rt(Z)-dimethyl-5-(tert-butylimino)-5H-Spiro[furan-2,11'-indeno[1,2-b]quinoxaline]-3,4-dicarboxylateExcellent rsc.orgccspublishing.org.cn
Substituted o-phenylenediaminesDialkylacetylenedicarboxylatesVarious isocyanidesDry CH₂Cl₂ / rtSpirofuran-indenoquinoxaline derivativesExcellent rsc.org

These MCR strategies represent a highly efficient and versatile platform for accessing structurally diverse spiro-annulated indenofuran systems, which are valuable scaffolds in medicinal chemistry and materials science. ias.ac.in

Elucidation of Reaction Mechanisms in 5h Indeno 5,6 B Furan Synthesis

Investigation of Intermediates and Transition States in Indenofuran Formation (e.g., theoretical and experimental studies of intermediates)

The detailed understanding of reaction pathways necessitates the characterization of transient species like intermediates and transition states. While experimental detection of these species can be challenging due to their short lifetimes, computational chemistry has emerged as an indispensable tool for their investigation.

Theoretical Studies: Quantum chemical calculations, such as Density Functional Theory (DFT), are extensively used to map the potential energy surfaces of reactions leading to indenofuran-related structures. researchgate.netrsc.orgnih.gov These calculations allow for the localization and characterization of transition states (TS) and any potential intermediates. For instance, in one-step [3+2] cycloaddition reactions, calculations can determine the activation free energies for different possible pathways (e.g., endo and exo), revealing which is kinetically favored. researchgate.netresearchgate.net The geometry of the transition state provides crucial information about the degree of bond formation and the synchronicity of the reaction. researchgate.net

In some cycloaddition reactions, zwitterionic entities have been identified as key intermediates through the analysis of the electron localization function (ELF). researchgate.net However, in other polar, one-step [3+2] cycloadditions, attempts to locate a hypothetical zwitterionic intermediate have been unsuccessful, suggesting a fully concerted pathway. mdpi.com

Experimental Insights: Experimental studies can provide evidence that complements theoretical findings. Kinetic studies, for example, can help to determine reaction rates and activation parameters, which can then be compared with calculated energy barriers. researchgate.net The isolation or trapping of reaction intermediates, although difficult, provides direct proof of a specific mechanistic pathway. The stereochemical outcome of a reaction is also a powerful experimental probe into the mechanism and the structure of the transition state.

Mechanistic AspectInvestigative MethodKey Findings
Reaction Pathway MEDT, DFT CalculationsTypically one-step, asynchronous [3+2] cycloaddition. researchgate.netresearchgate.net
Intermediates ELF Analysis, DFTIdentification of zwitterionic entities in some pathways. researchgate.net
Transition States DFT CalculationsHighly asynchronous bond formation is common. researchgate.net
Thermodynamics DFT CalculationsProducts are thermodynamically stable cycloadducts. mdpi.com
Kinetics Experimental & TheoreticalReactions are often under kinetic control, favoring one isomer. researchgate.netresearchgate.net

Catalytic Effects on Reaction Selectivity and Efficiency (e.g., copper bromide-catalyzed reactions)

Catalysis is a cornerstone of modern organic synthesis, offering pathways to enhance reaction rates, yields, and selectivity. In the synthesis of indenofurans and related heterocycles, transition metal catalysts, particularly those based on copper, play a significant role.

Copper(I) bromide (CuBr) has been demonstrated as a highly efficient catalyst in various organic transformations, including the synthesis of β-enaminone derivatives, which are valuable synthetic intermediates. researchgate.netresearchgate.net The effectiveness of CuBr often stems from its ability to act as a Lewis acid and facilitate reactions under mild conditions, sometimes even solvent-free and with ultrasound irradiation. researchgate.netresearchgate.net The use of such catalysts can lead to excellent yields (90-98%) and significantly reduced reaction times (20-50 minutes). researchgate.netresearchgate.net

The versatility of copper catalysis is rooted in its accessible oxidation states (Cu⁰, Cu¹, Cu², and Cu³), allowing it to participate in both one-electron and two-electron transfer processes. nih.gov In aerobic copper-catalyzed reactions, the copper catalyst can be oxidized by molecular oxygen, completing a catalytic cycle. nih.gov For example, in certain bromination reactions, a copper(II) catalyst oxidizes bromide anions to Br₂, which then performs the electrophilic bromination, and the resulting copper(I) is re-oxidized to copper(II) by oxygen. nih.gov

In the context of conjugate reductions, a common reaction in organic synthesis, chiral copper catalysts can generate copper hydride species in situ from silane (B1218182) reagents. beilstein-journals.org These copper hydrides are key for achieving high enantioselectivity. The proposed catalytic cycle often involves the formation of a copper(I) complex which then reacts with the silane to form the active copper hydride. This species then undergoes a 1,4-hydrocupration with the substrate, which can be a reversible step, followed by protonation to yield the final product and regenerate the catalyst. beilstein-journals.org

The choice of ligands coordinated to the copper center is also critical, as they can modulate the catalyst's reactivity and steric environment, thereby influencing the stereochemical outcome of the reaction. beilstein-journals.org

Stereochemical Outcomes in Indenofuran Annulation Reactions (e.g., diastereoselective synthesis)

The formation of new stereocenters during the synthesis of 5H-indeno[5,6-b]furan derivatives requires precise control over the stereochemical outcome. Annulation reactions, in particular, can generate complex polycyclic structures where the relative orientation of substituents is critical.

Diastereoselective synthesis, where one diastereomer is preferentially formed over others, has been successfully applied to the creation of complex indenofuran-containing heterocyclic systems. researchgate.net The stereoselectivity of a reaction is often determined by the transition state that has the lower activation energy. Both kinetic and thermodynamic factors play a crucial role.

In [3+2] cycloaddition reactions, the formation of exo- and endo-cycloadducts is possible. Theoretical calculations of Gibbs free energy profiles have shown that in certain systems, the exo-cycloadducts are both kinetically and thermodynamically more favored than the endo-adducts, which aligns with experimental observations of exo-selectivity. researchgate.net The low thermodynamic stability of some initial adducts can lead to retro-cycloaddition reactions, allowing the system to equilibrate to the thermodynamically more stable stereoisomer, which may not be the kinetically preferred one. researchgate.net

Organocatalysis has also been employed to achieve high diastereoselectivity. For instance, the use of Brønsted bases can activate furanone derivatives to generate dienolates. nih.gov These intermediates can then participate in diastereoselective cycloadditions, leading to the formation of polycyclic products with high control over the stereochemistry. nih.gov The proposed mechanism involves the deprotonation of the pronucleophile, followed by the cycloaddition step and subsequent protonation to yield the final product. nih.gov The specific geometry of the transition state, influenced by steric and electronic interactions between the reacting components, dictates the observed diastereoselectivity.

Theoretical and Computational Chemistry Studies on 5h Indeno 5,6 B Furan

Quantum Chemical Investigations of Molecular and Electronic Structure (e.g., Density Functional Theory (DFT) studies)

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic properties of heterocyclic compounds. researchgate.net These calculations solve approximations of the Schrödinger equation to determine electron distribution and energy levels, providing deep insights into the molecule's structure and potential behavior. idosr.org For a molecule like 5H-Indeno[5,6-b]furan, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), would be employed to optimize the molecular geometry and compute its electronic characteristics. researchgate.netsemanticscholar.org

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. nih.gov The HOMO is the region from which the molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the region most likely to accept electrons (acting as an electrophile). nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity and lower kinetic stability. For fused aromatic systems, the HOMO is typically a π-orbital delocalized across the carbon framework, while the LUMO is a corresponding π*-antibonding orbital. In the absence of specific data for this compound, a hypothetical table of FMO properties is presented below to illustrate the typical output of such a study.

Table 1: Hypothetical Frontier Molecular Orbital Properties
ParameterValue (eV)Description
HOMO Energy-6.20Energy of the highest occupied molecular orbital.
LUMO Energy-1.50Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (ΔE)4.70Energy difference indicating chemical reactivity and stability.

A Molecular Electrostatic Potential (MEP) map is a visualization of the total electron density distribution onto the molecular surface, illustrating the electrostatic potential. nih.gov It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov

Different colors on an MEP map represent varying electrostatic potentials:

Red: Regions of most negative potential, rich in electrons, indicating likely sites for electrophilic attack. In this compound, this would be expected around the oxygen atom of the furan (B31954) ring due to its high electronegativity.

Blue: Regions of most positive potential, electron-deficient, indicating likely sites for nucleophilic attack. These areas are typically found around hydrogen atoms.

Green: Regions of neutral or near-zero potential.

By analyzing the MEP map, chemists can predict how the molecule will interact with other reagents.

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the calculated molecular structure.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions between molecular orbitals. semanticscholar.org The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in an experimental UV-Vis spectrum. For aromatic systems like indenofuran, these transitions are typically π → π* in nature.

Vibrational Spectra (IR and Raman): DFT calculations can predict the harmonic vibrational frequencies of a molecule. researchgate.net These calculated frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with peaks in experimental Infrared (IR) and Raman spectra. mdpi.com Comparing the computed spectrum with an experimental one helps confirm the molecular structure and assign specific vibrational modes to observed spectral bands.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups
Vibrational ModeCalculated Wavenumber (cm⁻¹)Description
Aromatic C-H Stretch3100 - 3000Stretching of C-H bonds on the indene (B144670) and furan rings.
Aromatic C=C Stretch1610 - 1450Stretching of carbon-carbon double bonds within the aromatic system.
C-O-C Asymmetric Stretch1250Asymmetric stretching of the ether linkage in the furan ring.
C-H Out-of-Plane Bend900 - 675Bending of aromatic C-H bonds out of the plane of the rings.

Conformational Analysis and Molecular Dynamics Simulations of Indenofuran Systems

While this compound is a rigid, planar molecule with limited conformational freedom, computational analysis can still provide insights into its vibrational dynamics. For substituted derivatives or its interactions with other molecules, conformational analysis would be more critical.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.govmdpi.com An MD simulation of an indenofuran system would involve placing the molecule in a simulated environment (e.g., a "box" of solvent molecules) and calculating the forces between atoms using a force field. nih.govnih.gov This allows researchers to observe how the molecule behaves dynamically, including its stability, interactions with its environment, and vibrational motions at different temperatures. nih.gov

Advanced Thermodynamic Property Calculations

Quantum chemical calculations can be used to determine various thermodynamic properties of a molecule in the gas phase. nih.gov By calculating the vibrational frequencies, moments of inertia (from the optimized geometry), and electronic energy, it is possible to compute standard thermodynamic functions using statistical mechanics principles. nih.govresearchgate.net

Key properties that would be calculated include:

Heat Capacity (Cv, Cp): The amount of heat required to raise the temperature of the substance.

Total Entropy (S): A measure of the randomness or disorder of the system, calculated from translational, rotational, vibrational, and electronic contributions.

Zero-Point Vibrational Energy (ZPVE): The quantum mechanical energy that the molecule possesses even at a temperature of absolute zero, arising from its vibrational modes.

These calculated values are crucial for understanding the stability of the molecule and predicting the thermodynamics of reactions in which it participates.

Computational Studies on Reactivity and Reaction Pathways

Computational methods can be employed to explore the reactivity of this compound and map out potential energy surfaces for its chemical reactions. While the prompt mentions MNDO (Modified Neglect of Diatomic Overlap), a semi-empirical method, modern studies more commonly use DFT for higher accuracy.

By modeling a reaction, chemists can:

Identify Transition States: Locate the highest energy point along a reaction coordinate, which represents the energy barrier that must be overcome for the reaction to proceed.

Calculate Activation Energies: Determine the energy difference between the reactants and the transition state, which governs the reaction rate.

Elucidate Reaction Mechanisms: Follow the geometric and electronic changes of the molecule step-by-step throughout a reaction, providing a detailed picture of how products are formed.

For this compound, such studies could investigate reactions like electrophilic aromatic substitution, cycloadditions, or ring-opening reactions, predicting the most likely products and the conditions required to form them.

Advanced Spectroscopic Characterization Methodologies for 5h Indeno 5,6 B Furan and Its Analogues

High-Field and Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination (e.g., 1H NMR, 13C NMR)

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the indeno[5,6-b]furan scaffold. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the verification of the molecular framework.

In the analysis of complex analogues, multidimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish connectivity between different parts of the molecule.

For instance, the structure of (R)-2-(8-hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)acetonitrile, a related indenofuran derivative, was confirmed using ¹H and ¹³C NMR spectroscopy. researchgate.nettandfonline.com The chemical shifts provide clear evidence for the arrangement of protons and carbons in the fused ring system. Similarly, the structures of various indeno[1,2-c]pyridazine mdpi.com and indeno[1,2-b]indole (B1252910) nih.gov derivatives have been unequivocally confirmed through detailed NMR analysis. The gauge-independent atomic orbital (GIAO) method is frequently used in conjunction with Density Functional Theory (DFT) to calculate theoretical chemical shifts, which are then compared with experimental data to validate the proposed structures. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Indenofuran Analogues Data for Ethyl 3-methyl-5-oxo-5H-indeno[1,2-c]pyridazine-4-carboxylate mdpi.com

Atom TypeChemical Shift (δ, ppm)
¹H NMR
Aromatic-H8.05 (d), 7.81 (dd), 7.64 (t)
-CH₂- (ethyl)4.49 (q)
-CH₃ (ethyl)1.39 (t)
¹³C NMR
C=O188.72, 163.97
Aromatic/Vinylic-C160.33, 156.50, 141.79, 137.14, 134.64, 132.94, 125.84, 125.75, 125.46, 122.23
-CH₂- (ethyl)63.01
-CH₃ (ring)20.14
-CH₃ (ethyl)14.29

This interactive table provides representative NMR data for an analogue to illustrate the type of information obtained from these experiments.

Advanced Vibrational Spectroscopy (FTIR, Raman) for Detailed Structural Insights and Functional Group Assignment

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. mt.com These methods are highly sensitive to the specific bonds and functional groups present, providing a molecular "fingerprint". mt.com For complex structures like indenofuran derivatives, experimental spectra are often coupled with theoretical calculations, typically using DFT at a specific level of theory (e.g., B3LYP/6-311G(d,p)), to achieve precise vibrational assignments. dntb.gov.uarjptonline.org

The theoretical harmonic vibrational frequencies are often scaled to correct for anharmonicity and computational approximations, leading to excellent agreement with experimental data. researchgate.net This correlational approach allows for the confident assignment of characteristic bands, such as C-H, C=C, C-O, and C=O stretching and bending vibrations. For example, in the analysis of (E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, scaled theoretical assignments showed good agreement with experimental results, confirming the presence of key functional groups. dntb.gov.uarjptonline.org Raman spectroscopy is particularly useful for observing symmetric, non-polar bonds, which are often weak in FTIR spectra, thus providing complementary information. libretexts.org

Table 2: Selected Vibrational Frequencies for an Indenofuran Analogue Theoretical and experimental data for (E)-7-((2-chloroquinolin-3-yl)methylene)-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one rjptonline.org

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O stretch~1700-1750~1730
C=C stretch (aromatic)~1500-1600~1580, 1510
C-O-C stretch (furan)~1050-1250~1100-1200
C-H stretch (aromatic)~3000-3100~3050
CH₂ stretch (aliphatic)~2850-2960~2930, 2860

This interactive table showcases how theoretical and experimental vibrational data are correlated for structural analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). ucla.edusavemyexams.com This precision allows for the determination of a compound's exact mass, which in turn enables the unambiguous calculation of its molecular formula. This capability is crucial for distinguishing between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.com

In the study of 5H-Indeno[5,6-b]furan analogues, HRMS is used to confirm the successful synthesis of the target molecule by matching the experimentally measured exact mass with the theoretically calculated value. researchgate.netnih.govmdpi.com Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments provide detailed information about the molecule's structure through analysis of its fragmentation patterns. lcms.czraco.cat By inducing fragmentation of the molecular ion and analyzing the resulting daughter ions, researchers can piece together the connectivity of the molecular framework, corroborating data from NMR and other techniques.

Electronic Absorption and Emission Spectroscopy for Optical Properties and Conjugation Analysis

Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy are used to investigate the optical properties of conjugated systems like this compound. These techniques probe the electronic transitions between molecular orbitals, most commonly the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). edinst.com The absorption maximum (λmax) provides information about the extent of π-conjugation within the molecule.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method widely used to predict electronic excitation energies and simulate UV-Visible spectra. dntb.gov.uamaterialsciencejournal.org By comparing the theoretically calculated spectrum with the experimental one, researchers can assign specific electronic transitions. kbhgroup.in Studies on various indeno[5,4-b]furan analogues have utilized TD-DFT (e.g., at the B3LYP/6-311G(d,p) level) to analyze their electronic properties, including HOMO-LUMO energy gaps and the nature of their electronic excitations. dntb.gov.uarjptonline.org These analyses are critical for understanding the color, photostability, and potential applications of these compounds in materials science.

Table 3: Electronic Absorption Data for an Indenofuran Analogue Calculated and Experimental UV-Visible Absorption Data for (E)-4-phenyl-2-(2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)hydrazineyl)thiazole (PIFHT) kbhgroup.in

SolventCalculated λmax (nm)Experimental λmax (nm)Transition
Gas Phase302.66-HOMO -> LUMO
DCM311.82303.60HOMO -> LUMO
DMSO312.78303.60HOMO -> LUMO

This interactive table presents a comparison of theoretical and experimental UV-Vis data, demonstrating the influence of solvent on electronic transitions.

Single Crystal X-ray Diffraction Analysis for Absolute Stereochemistry and Solid-State Molecular Architecture

Single Crystal X-ray Diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline solid. ncl.ac.uklapierregroup.com This technique provides unequivocal proof of a molecule's constitution, configuration, and conformation by mapping the electron density of its atoms in the crystal lattice. aps.org For complex, polycyclic, and stereochemically rich molecules like derivatives of indeno[5,6-b]furan, X-ray diffraction is invaluable for determining the absolute stereochemistry and revealing the details of the solid-state molecular architecture.

The structures of several complex indenofuran and related indeno-imidazole derivatives have been successfully determined using this method. researchgate.nettandfonline.comias.ac.in The resulting crystal structure provides precise bond lengths, bond angles, and torsion angles, which can be compared with values obtained from theoretical geometry optimizations (e.g., using DFT). researchgate.net Furthermore, the analysis reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, that dictate how the molecules pack in the solid state, influencing the material's bulk properties. ias.ac.in

Research Applications of 5h Indeno 5,6 B Furan in Advanced Chemical Sciences

Development of Functional Organic Materials and Optoelectronic Components

The indenofuran core is a key component in the design of functional organic materials, particularly for applications in optoelectronics. The inherent π-conjugation and electron-rich nature of the fused system can be fine-tuned through chemical modification, allowing for the development of materials with tailored electronic and photophysical properties.

Indenofuran scaffolds are part of the broader indenofluorene (IF) family, a class of materials that has attracted considerable attention for its unique electronic characteristics and potential in organic electronics. researchgate.net The 6-5-6-5-6 π-fused-ring system present in indenofluorenes provides high levels of π-conjugation and electron delocalization, which are essential properties for conducting electricity. researchgate.netuoregon.edu The development of polymeric materials based on such scaffolds is an active area of research, aiming to create processable and flexible materials for electronic devices. The incorporation of heteroatoms, as seen in the indenofuran structure, allows for further tuning of the electronic capabilities of these materials. uoregon.edu The general strategy involves using these rigid, planar scaffolds to build larger, conjugated systems that can self-assemble into ordered structures, facilitating charge transport.

Indeno-fused systems have demonstrated significant potential in the field of organoelectronics. umn.edu A notable example is the bis-alkynyl indeno-fluorene architecture, which is recognized as a structure of interest for organoelectronic applications. nih.gov The synthesis of such complex polycyclic aromatic compounds (PACs) showcases the versatility of indenofluorene derivatives. nih.gov These molecules possess high electron affinities and exhibit broad absorption spectra, sometimes extending into the near-infrared region, which is a desirable feature for various electronic and photonic devices. researchgate.net The ability to create diverse and highly conjugated frameworks from indenofluorene precursors establishes a foundation for future research aimed at producing specifically targeted functional materials for the organoelectronic arena. nih.gov

Indenofurans belong to the family of heteropentalenes (HPs), which are aromatic heterocycles composed of two fused five-membered rings. nih.gov Specifically, they follow the [3,2-b] fusion pattern, a structural motif that has garnered the most significant attention in the context of organic optoelectronics. nih.govnih.gov While not naturally occurring, these [3,2-b]-fused HPs are prized for their electron-rich character, derived from the constituent furan (B31954) ring. nih.gov

The physicochemical properties of heteropentalenes are a strong match for the requirements of applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The chemical structure and crystal packing are key factors that determine the optoelectronic properties of these materials. nih.gov The ability to synthesize multi-substituted and condensed analogue heteropentalenes makes them key structural elements for dyes used in optoelectronic devices, such as luminescent solar concentrators. nih.gov

Synthetic Intermediates in Complex Molecule Construction

The indenofuran skeleton serves as a crucial intermediate in the synthesis of more complex molecules. For instance, a related isomer, 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one, has been synthesized as a key intermediate for the preparation of ramelteon, a selective melatonin (B1676174) receptor agonist. sioc-journal.cn This highlights the utility of the indenofuran framework in building intricate, biologically active compounds. The synthesis involves multiple steps, including condensation, Friedel-Crafts reaction, Heck coupling, and catalytic hydrogenation to construct the core structure. sioc-journal.cn Similarly, other indenofuran derivatives, such as ethyl 3a,8b-dihydroxy-2-methyl-4-oxo-3a,8b-dihydro-4H-indeno[1,2-b]furan-3-carboxylate, have been used as intermediates in the synthesis of indenopyridazine systems. mdpi.com These examples underscore the role of indenofurans as versatile platforms for accessing a variety of complex chemical entities.

Design of Chemical Scaffolds for Structure-Activity Relationship (SAR) Investigations

In drug discovery and medicinal chemistry, the systematic exploration of how a molecule's structure affects its biological activity is known as Structure-Activity Relationship (SAR) analysis. oncodesign-services.com This process is fundamental for optimizing lead compounds by identifying key structural features that influence potency, selectivity, and safety. oncodesign-services.com Privileged scaffolds, which are molecular frameworks capable of binding to multiple biological targets, are often used as starting points for designing compound libraries for SAR studies. nih.gov The indenofuran core, with its rigid structure and potential for diverse functionalization, represents such a scaffold, providing a solid foundation for investigating how chemical modifications translate into changes in biological function.

A practical application of the indenofuran scaffold in SAR studies is the development of novel tricyclic indeno[5,6-b]furan-imidazole hybrid compounds. benthamdirect.combenthamdirect.comingentaconnect.com In one study, a series of these hybrids were designed, synthesized, and evaluated for their in vitro antitumor activity against a panel of human tumor cell lines. benthamdirect.comkib.ac.cn The research found that the biological activity was significantly influenced by the specific substitutions on the hybrid molecule. benthamdirect.com

The results indicated that the presence of a benzimidazole (B57391) ring and the substitution at the imidazolyl-3-position with a naphthylacyl group were critical for modulating the cytotoxic activity. benthamdirect.comresearchgate.net This systematic modification and subsequent biological testing are hallmarks of an SAR investigation.

Table 1: In Vitro Cytotoxic Activity of Selected Indeno[5,6-b]furan-imidazole Hybrids benthamdirect.com

CompoundCell LineIC50 (μM)Comparison to Cisplatin (B142131) (DDP)
18 Breast Carcinoma (MCF-7)4.13.4-fold more sensitive
Colon Carcinoma (SW480)5.24.3-fold more sensitive
26 5 Human Tumor Cell LinesPotentMore active than DDP

Specifically, compound 26 was identified as the most potent compound against five strains of human tumor cell lines, showing greater activity than the established chemotherapy drug cisplatin (DDP). benthamdirect.com Meanwhile, compound 18 demonstrated high selectivity, being 3.4 times more sensitive against breast carcinoma (MCF-7) and 4.3 times more sensitive against colon carcinoma (SW480) compared to cisplatin. benthamdirect.com These findings not only highlight the potential of indenofuran hybrids as anticancer agents but also provide a clear SAR, guiding future design and optimization of compounds based on this scaffold. benthamdirect.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of Indenofuran Analogues in Chemical Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and mathematical technique used to uncover the relationships between the physicochemical properties of a series of chemical compounds and their biological activities. wikipedia.orglongdom.org In the context of medicinal chemistry and drug discovery, QSAR models are instrumental in predicting the activity of new, unsynthesized compounds, optimizing lead compounds, and understanding the mechanism of action at a molecular level. mdpi.commedcraveonline.com The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series correlate with changes in their biological effects. longdom.orgdibru.ac.in

The development of a robust QSAR model follows a systematic workflow. mdpi.com It begins with the selection of a dataset of compounds with known biological activities, which for this context would be a series of 5H-Indeno[5,6-b]furan analogues. mdpi.comresearchgate.net For each molecule, a wide range of numerical parameters known as molecular descriptors are calculated. nih.gov These descriptors quantify various aspects of the molecule, including its topology, electronic properties, steric (size and shape) attributes, and hydrophobicity. dibru.ac.innih.gov The dataset is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. medcraveonline.comneliti.com Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), a mathematical equation is generated that links the descriptors (independent variables) to the biological activity (dependent variable). dibru.ac.inchemmethod.com The validity and predictability of the resulting model are rigorously assessed using statistical metrics such as the coefficient of determination (R²), the leave-one-out cross-validation coefficient (q² or CV-r²), and the predictive R² for the external test set. nih.govmdpi.com

In research involving indenofuran analogues, QSAR studies are pivotal for identifying the key structural features that govern a specific biological response, such as antimicrobial, anti-inflammatory, or antitumor activity. For instance, a hypothetical QSAR study on a series of this compound derivatives might investigate how different substituents on the furan or indene (B144670) rings influence their potency as enzyme inhibitors. The model could reveal that specific electronic properties at one position and steric bulk at another are crucial for high activity.

Detailed research findings from QSAR studies on related heterocyclic structures, such as benzofurans and furanones, provide insight into the types of models and descriptors that would be relevant for indenofuran analogues. For example, 3D-QSAR models often use descriptors based on steric and electrostatic fields. neliti.comresearchgate.net Studies on indomethacin (B1671933) derivatives, which possess an indole (B1671886) core, have successfully employed a combination of topological indices (e.g., Wiener index, Balaban index), physicochemical properties (e.g., LogP, Molar Refractivity), and quantum-chemical descriptors (e.g., HOMO/LUMO energies) to model anti-inflammatory activity. nih.govj-morphology.com A successful model for indomethacin analogues yielded a high correlation coefficient (R= 0.921) and a coefficient of determination (R²=0.848), indicating a strong relationship between the selected descriptors and the biological activity. nih.govj-morphology.com

The table below illustrates a representative dataset for a QSAR analysis of hypothetical this compound analogues against a specific biological target. The biological activity is expressed as pIC₅₀, which is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀).

Table 1: Representative Data for a QSAR Study of this compound Analogues This table is a representative example created for illustrative purposes and does not reflect actual experimental data.

Compound ID Substituent (R) Experimental pIC₅₀ Predicted pIC₅₀ (from QSAR Model) Residual
IF-01 H 5.20 5.25 -0.05
IF-02 2-CH₃ 5.55 5.60 -0.05
IF-03 3-Cl 5.80 5.78 +0.02
IF-04 3-OCH₃ 6.10 6.05 +0.05
IF-05 4-F 5.95 5.99 -0.04
IF-06 4-NO₂ 4.80 4.75 +0.05
IF-07 2,3-diCl 6.35 6.40 -0.05

Table 2: Common Molecular Descriptors in QSAR Modeling and Their Significance

Descriptor Class Example Descriptors Significance in Modeling
Electronic HOMO/LUMO Energies, Dipole Moment, Partial Charges Describes a molecule's ability to participate in electronic interactions (e.g., hydrogen bonds, charge-transfer) with a biological target. nih.gov
Steric/Topological Molar Refractivity (MR), Wiener Index (W), Molecular Connectivity (χ) Relates to the size, shape, and branching of the molecule, which influences how well it fits into a receptor's binding site. nih.gov
Hydrophobic LogP (Partition Coefficient) Quantifies the lipophilicity of a compound, affecting its ability to cross cell membranes and interact with hydrophobic pockets in a receptor. nih.gov

| 3D-Field Based | CoMFA/CoMSIA Fields (Steric and Electrostatic) | Provides a 3D map of favorable and unfavorable regions for steric bulk and electrostatic charge around the aligned molecules, guiding structural modifications. neliti.comresearchgate.net |

Ultimately, QSAR modeling for this compound analogues serves as a powerful predictive tool in rational drug design. medcraveonline.com By establishing a statistically significant correlation between chemical structure and biological function, these models can prioritize the synthesis of the most promising candidates, thereby saving significant time and resources in the discovery of novel therapeutic agents. mdpi.comdibru.ac.in

Future Directions and Emerging Research in 5h Indeno 5,6 B Furan Chemistry

Innovations in Green and Sustainable Synthetic Methodologies for Indenofuran Production

A significant push towards "green" chemistry is reshaping the synthesis of complex organic molecules, including indenofuran derivatives. researchgate.net The emphasis is on developing methods that are not only efficient in terms of yield and reaction time but also minimize environmental impact by reducing waste and avoiding hazardous materials. seqens.com

Key strategies in this area include:

One-Pot and Multicomponent Reactions (MCRs): These approaches are highly valued for their ability to construct complex molecules in a single step from multiple starting materials, which reduces the need for intermediate purification steps and thereby minimizes solvent and energy consumption. researchgate.netseqens.com

Use of Green Solvents and Catalysts: Researchers are exploring the use of water, ionic liquids, and other environmentally benign solvents to replace traditional volatile organic solvents. researchgate.netresearchgate.net Additionally, the development of reusable and non-toxic catalysts, such as nanocatalysts and biocatalysts, is a major focus. researchgate.netseqens.com

Microwave and Ultrasonic Irradiation: These non-conventional energy sources can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. researchgate.net

Solvent-Free and Catalyst-Free Conditions: The ideal green synthesis would occur without any solvent or catalyst. Some progress has been made in this area, particularly with reactions conducted under microwave irradiation. researchgate.net

Biomass as a Feedstock: Utilizing renewable resources like chitin, the second most abundant biomass on Earth, presents a sustainable pathway for producing furan (B31954) derivatives. rsc.org The conversion of biomass-derived N-acetylglucosamine to 3-acetamido-5-acetylfuran (B13792600) is a promising example of this approach. rsc.org

The "greenness" of these new methods is often quantified using metrics like atom economy, E-factor, and Process Mass Intensity (PMI), which help in assessing and comparing the sustainability of different synthetic routes. seqens.comresearchgate.net

Exploration of Underutilized Reaction Pathways for Novel Indenofuran Architectures

While established methods for constructing the indenofuran core are valuable, the exploration of less common or entirely new reaction pathways is crucial for accessing novel and diverse molecular architectures. This includes the development of domino reactions and the use of transition-metal catalysis to forge new bonds and rings in a single, efficient step. mdpi.com

Recent research has highlighted the potential of:

Domino Reactions: These sequential reactions, where the product of one reaction is the substrate for the next, allow for the rapid assembly of complex polycyclic systems from simple starting materials. mdpi.com

Transition-Metal Catalysis: Catalysts based on metals like rhodium and palladium are being employed to facilitate novel cyclization and coupling reactions. acs.org For instance, the combination of transition metal catalysis with electro-organic synthesis represents an environmentally benign approach to dehydrogenative coupling reactions. acs.org

Photocatalysis: The use of visible light to drive chemical reactions is another emerging area, offering a mild and sustainable way to synthesize complex heterocyclic motifs.

These innovative synthetic strategies are not only expanding the chemical space of accessible indenofuran derivatives but are also providing deeper mechanistic insights into their formation. mdpi.com

Interdisciplinary Approaches in Advanced Material Design Incorporating Indenofuran Moieties

The unique electronic and photophysical properties of the indenofuran scaffold make it an attractive building block for advanced materials. An interdisciplinary approach, combining organic synthesis with materials science and engineering, is essential for designing and developing new functional materials. niist.res.in

Current research in this area is focused on:

Organic Electronics: Indenofuran derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Their rigid, planar structure can facilitate π-π stacking and efficient charge transport.

Fluorescent Probes and Sensors: The inherent fluorescence of some indenofuran compounds makes them suitable for use as sensors for detecting metal ions, anions, or biologically important molecules.

Bio-based Materials: The development of eco-friendly materials, such as anticorrosive coatings derived from natural product extracts, showcases the potential of integrating indenofuran-related structures into sustainable technologies. niist.res.in

The design of these materials often involves the strategic placement of functional groups on the indenofuran core to tune its electronic properties, solubility, and self-assembly behavior.

Application of Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery of Indenofuran Derivatives

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, offering the potential to accelerate the discovery and synthesis of new molecules. researchgate.net These computational approaches can analyze vast datasets of chemical reactions and molecular properties to predict reaction outcomes, propose novel synthetic routes, and even design molecules with desired properties from scratch. nih.govresearchgate.net

In the context of indenofuran chemistry, AI and ML can be applied to:

Retrosynthesis Prediction: AI-powered tools can analyze a target indenofuran derivative and propose a step-by-step synthetic plan, breaking down the complex molecule into simpler, commercially available starting materials. engineering.org.cn

Reaction Outcome Prediction: Machine learning models can predict the likely products and yields of a chemical reaction, saving time and resources in the laboratory. researchgate.net

De Novo Drug Design: AI algorithms can generate novel molecular structures, including new indenofuran derivatives, that are predicted to have specific biological activities. nih.govresearchgate.net This is particularly relevant for the discovery of new therapeutic agents.

Property Prediction: AI can be used to predict the physicochemical and biological properties of yet-to-be-synthesized indenofuran compounds, helping to prioritize the most promising candidates for synthesis and testing. researchgate.net

The integration of AI and ML with automated synthesis platforms holds the promise of a closed-loop system for molecular discovery, where new indenofuran derivatives are designed, synthesized, and tested in a fully automated fashion.

Q & A

Q. What are the most reliable synthetic routes for 5H-Indeno[5,6-b]furan, and how can reaction yields be optimized?

The synthesis of this compound derivatives often involves cyclization reactions of precursor molecules. For example, indeno-fused heterocycles can be synthesized via acid-catalyzed cyclization of ketones or aldehydes with furan derivatives. Optimizing yields requires careful control of reaction conditions, such as using catalysts like polyphosphoric acid (PPA) or Lewis acids (e.g., ZnCl₂) and maintaining anhydrous environments to prevent side reactions . Solvent selection (e.g., toluene or dichloromethane) and temperature gradients (80–120°C) are critical for regioselectivity .

Q. Which analytical techniques are recommended for characterizing this compound and its intermediates?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is essential for structural elucidation. Gas chromatography–mass spectrometry (GC–MS) or liquid chromatography–mass spectrometry (LC–MS) provides molecular weight and purity data. For isomers, X-ray crystallography can resolve ambiguities in substitution patterns . Dynamic headspace GC–MS is preferred over static methods for detecting trace impurities due to its 30-fold higher sensitivity .

Q. How can researchers distinguish this compound from its structural isomers?

Key distinctions arise from spectroscopic

  • NMR : The indeno-furan system shows characteristic downfield shifts for protons adjacent to the fused ring (δ 7.2–8.5 ppm for aromatic protons).
  • IR : Stretching vibrations for the furan C–O–C bond appear at 1250–1050 cm⁻¹.
  • Mass spectrometry : Fragmentation patterns (e.g., loss of CO or CH₃ groups) differ between isomers . Computational tools (DFT calculations) can predict spectral data for comparison .

Advanced Questions

Q. What computational strategies predict the electronic properties and reactivity of this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometries and evaluate properties like HOMO-LUMO gaps, ionization potentials, and dipole moments. For example, substituting the furan ring with phenyl groups lowers the HOMO-LUMO gap (4.5 eV to 3.8 eV), enhancing reactivity in Diels-Alder reactions . Molecular dynamics simulations can model solvation effects and stability under varying pH conditions .

Q. How can isotopic labeling resolve contradictions in furan metabolite studies involving this compound?

Administering ¹³C-labeled this compound to model organisms (e.g., rats) allows differentiation between endogenous and exogenous metabolites. Urinary excretion of labeled vs. unlabeled compounds (monitored via LC–MS/MS) quantifies metabolic pathways and background exposure. For instance, linear correlations (R² > 0.95) between administered doses and metabolite excretion rates validate biomarker reliability .

Q. What experimental designs address discrepancies in toxicity data for this compound analogs?

Contradictions in hepatotoxicity studies often arise from inconsistent dosing regimens or confounding variables (e.g., coexposure to other furans). A robust design includes:

  • Dose-response studies : Multiple dose levels (e.g., 0.1–50 mg/kg) administered over 90 days.
  • Control groups : Isotope-labeled analogs to track compound-specific effects .
  • Omics integration : Transcriptomics and metabolomics to identify pathway-specific perturbations (e.g., CYP450 enzyme inhibition) .

Methodological Tables

Parameter Technique Key Considerations Reference
Synthetic yield optimizationCyclization with PPA/ZnCl₂Anhydrous conditions, reflux in toluene
Isomer differentiation2D NMR/DFT calculationsCompare experimental vs. predicted shifts
Metabolite quantification¹³C-labeled LC–MS/MSCorrect for background furan in feed
Toxicity mechanismsTranscriptomic profilingUse liver-specific biomarkers (ALT, AST)

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